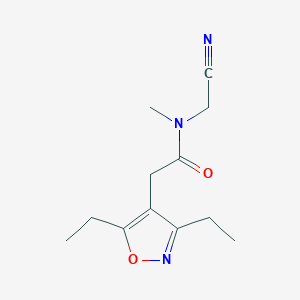
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(2,5-difluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related methanesulfonamide compounds often involves catalyzed reactions with specific substrates to form desired products with high selectivity and yield. For example, the methanesulfonic acid-catalyzed reaction of certain phenyl-ethanones with glycerol can produce dioxolanes and dioxanes, which are further converted to methanesulfonates through reaction with methanesulfonyl chloride, illustrating a typical pathway for synthesizing complex methanesulfonamide structures (Upadhyaya et al., 1997).
Molecular Structure Analysis
Molecular and supramolecular structures of methanesulfonamide derivatives have been reported, showing significant variance in torsion angles and hydrogen bonding patterns depending on substituents. These structural variations influence the compound's reactivity and interaction capabilities. For instance, N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide exhibit distinct hydrogen bonding and π-π stacking interactions, crucial for understanding the molecular structure (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamide compounds can be complex, leading to various products depending on the reactants and conditions. For example, the base-catalyzed ring opening of certain methanesulfonates yields imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b]thiazol-5-yl sulfonamides, demonstrating the versatility of methanesulfonamide derivatives in synthetic chemistry (Rozentsveig et al., 2013).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting point, and crystallinity, are closely tied to their molecular structure. Studies on the conformation and self-association of these compounds in solution and in crystals provide insights into their behavior in different environments. For example, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been studied, highlighting the importance of hydrogen bonding in determining physical properties (Sterkhova et al., 2014).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are key to understanding the applications and potential of methanesulfonamide compounds. Investigations into the chemoselectivity of N-acylation reactions involving methanesulfonamides reveal the influence of the structure-reactivity relationship on the selectivity of chemical transformations (Kondo et al., 2000).
Propiedades
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-(2,5-difluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2S/c16-13-3-4-14(17)12(9-13)10-23(21,22)19-6-8-20-7-5-18-15(20)11-1-2-11/h3-5,7,9,11,19H,1-2,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYCYSMPPZBONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)
![Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)
![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2482170.png)

![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)

![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)
![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)

![5-Bromo-3-[[5-[2,2-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-pyridin-2-one](/img/structure/B2482179.png)